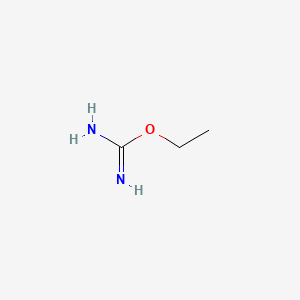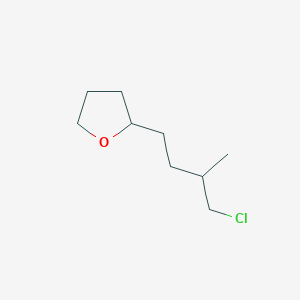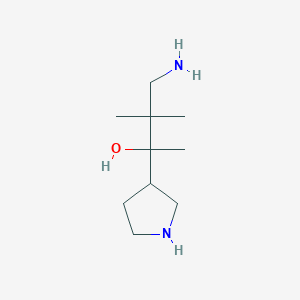
4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under acidic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-keto-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-one.
Reduction: Formation of 4-amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the amino and hydroxyl groups.
Prolinol: Contains a hydroxyl group attached to the pyrrolidine ring but lacks the dimethyl and amino groups.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different chemical properties.
Uniqueness
4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-amino-3,3-dimethyl-2-pyrrolidin-3-ylbutan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-9(2,7-11)10(3,13)8-4-5-12-6-8/h8,12-13H,4-7,11H2,1-3H3 |
Clave InChI |
AHOQZEAEXMDJRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C)(C1CCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


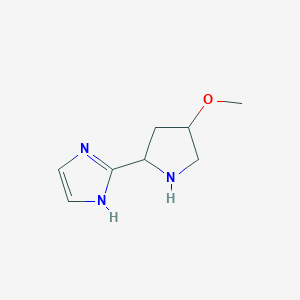
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
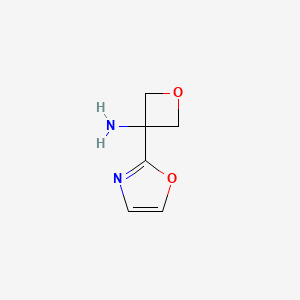
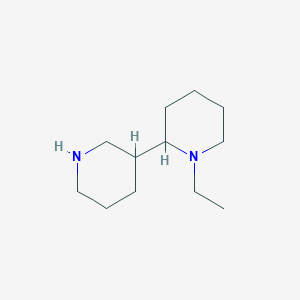
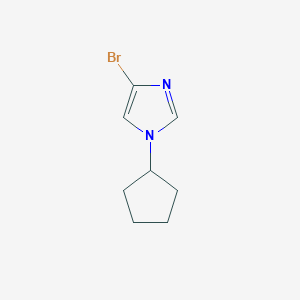

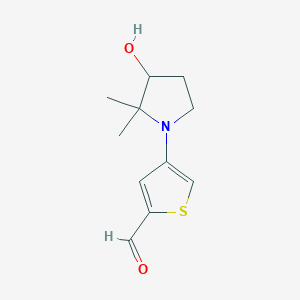
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
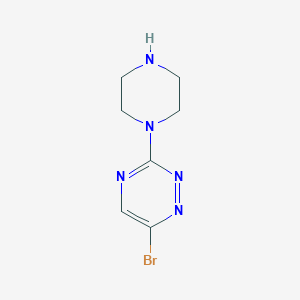
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
